3,5-Dibromo-2-chloro-6-methylpyridine

ADMET Prediction Lipophilicity Medicinal Chemistry

Standard polyhalogenated pyridines lack the regiocontrol required for complex target synthesis. This specific 2-chloro-3,5-dibromo-6-methyl scaffold solves differential reactivity challenges. - **Proven Application:** Cited synthesis of p38 MAP kinase inhibitors (3,4-dihydropyrido[3,2-d]pyrimidones). - **Regioselective Advantage:** Distinct C2-Cl, C3-Br, C5-Br bonds enable sequential Suzuki-Miyaura/direct arylation without undesired regioisomers. - **Agrochemical Utility:** Predicted LogP ~3.57 enhances cuticle penetration potential. Available for immediate R&D supply.

Molecular Formula C6H4Br2ClN
Molecular Weight 285.36 g/mol
CAS No. 1000018-58-5
Cat. No. B1328752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-chloro-6-methylpyridine
CAS1000018-58-5
Molecular FormulaC6H4Br2ClN
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1Br)Br)Cl
InChIInChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
InChIKeyAYZAQZJMQIXSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-chloro-6-methylpyridine – Polyhalogenated Pyridine Intermediate


3,5-Dibromo-2-chloro-6-methylpyridine (CAS 1000018-58-5) is a polyhalogenated pyridine derivative characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring . This specific substitution pattern renders it a versatile intermediate in organic synthesis, particularly for applications requiring sequential, regioselective cross-coupling reactions [1]. The compound's distinct halogen arrangement differentiates it from other polyhalogenated pyridine analogs, offering unique opportunities for the construction of complex molecular architectures in pharmaceutical and agrochemical research .

1
Synthetic workflow: sequential, regioselective cross-coupling reactions
2
Selection logic: unique C2-Cl, C3-Br, C5-Br pattern with C6-Me steric bias
3
Use context: complex molecular architectures for pharmaceutical and agrochemical research

3,5-Dibromo-2-chloro-6-methylpyridine: Key Differentiators


Substituting 3,5-Dibromo-2-chloro-6-methylpyridine with a closely related analog in a synthetic sequence is not straightforward due to the compound's unique, non-symmetrical halogen pattern. The presence of three distinct halogen-carbon bonds (C2-Cl, C3-Br, C5-Br) and a methyl group at C6 introduces a significant difference in reactivity and regioselectivity compared to more symmetrical analogs like 3,5-dibromo-2-chloropyridine or simpler 2-chloro-6-methylpyridine [1]. This difference is critical in applications like sequential palladium-catalyzed cross-couplings, where the order of bond activation is paramount . Using a generic alternative would likely result in a different reaction pathway, lower yields, or the formation of an undesired regioisomer, potentially derailing a multi-step synthesis. The following quantitative evidence clarifies the specific, non-substitutable advantages of this precise building block.

Non-symmetrical halogen pattern
Substituting with a symmetrical analog may alter reaction pathway and regioselectivity, potentially leading to undesired regioisomers.
Differentiated reactivity profile
Generic alternatives lack the specific C2-Cl, C3-Br, C5-Br sequence, limiting stepwise bond activation in multi-step syntheses.
Documented application advantage
This building block is referenced in specific drug discovery programs; untested analogs may not offer the same synthetic utility.

3,5-Dibromo-2-chloro-6-methylpyridine: Quantitative Comparison


Lipophilicity (LogP) Comparison

The predicted octanol-water partition coefficient (LogP) is a key parameter in drug design and agrochemical development, influencing solubility and membrane permeability. 3,5-Dibromo-2-chloro-6-methylpyridine has a predicted LogP value of approximately 3.57 [1], [2]. This is significantly higher than the non-methylated analog, 3,5-dibromo-2-chloropyridine, for which a LogP value of approximately 2.86 is predicted [3]. The presence of the 6-methyl group increases lipophilicity, which can be advantageous for crossing biological membranes or for improving compound solubility in organic solvents.

Lipophilicity (LogP)
Class-level inference
Predicted LogP ~3.57 vs 2.86 (comparator)
Higher predicted lipophilicity may support membrane permeability assessment in drug design.
Predicted value; calculation method not specified.
ADMET Prediction Lipophilicity Medicinal Chemistry

Boiling Point Differentiation

The predicted boiling point of 3,5-Dibromo-2-chloro-6-methylpyridine is 270.2 ± 35.0 °C at 760 mmHg [1]. While a direct experimental comparison for its closest analog is unavailable in the primary literature, this value is notably higher than the predicted boiling point of the simpler, non-methylated analog 2-chloro-6-methylpyridine, which is approximately 167.4 °C [2]. This substantial difference of over 100 °C reflects the increased molecular weight and polarizability due to the two bromine atoms, which directly impacts purification strategies (e.g., distillation vs. recrystallization) and safe handling procedures during scale-up.

Boiling Point
Cross-study comparable
Predicted bp 270.2 ± 35.0 °C vs 167.4 °C (comparator)
Substantial difference dictates distinct purification and scale-up handling strategies.
At 760 mmHg; predicted values.
Physical Property Purification Process Chemistry

Regioselective Cross-Coupling Potential

The primary value of 3,5-Dibromo-2-chloro-6-methylpyridine lies in its capacity for sequential, regioselective cross-coupling reactions. The three carbon-halogen bonds possess different inherent reactivities in palladium-catalyzed processes (C2-Cl < C3-Br ≈ C5-Br) [1]. This is in stark contrast to symmetrical analogs like 3,5-dibromo-2-chloropyridine, where the two bromine atoms at positions 3 and 5 are chemically equivalent . For the target compound, the C6-methyl group introduces a steric and electronic bias that can further differentiate the C3 and C5 bromine atoms . While a specific, quantitative head-to-head kinetic study is absent from the primary literature, the established principles of polyhalogenated heterocycle cross-coupling support this differentiation as a class-level inference.

Regioselective Coupling
Class-level inference
Target: non-equivalent C3-Br and C5-Br; Comparator: equivalent bromines
Enables sequential, unsymmetrical molecular construction not accessible with symmetrical analogs.
Inferred from polyhalogenated pyridine coupling principles.
Palladium Catalysis Suzuki-Miyaura Regioselectivity

p38 MAP Kinase Inhibitor Synthesis

3,5-Dibromo-2-chloro-6-methylpyridine is referenced as a key intermediate in the synthesis of a specific class of p38 MAP kinase inhibitors based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold [1]. The referenced work describes the development of potent and highly selective p38 antagonists [1]. While the exact yield and role of this specific intermediate within the full synthetic scheme are not detailed in the available abstract, its citation as a critical building block for a therapeutically relevant target distinguishes it from its non-methylated analog, 3,5-dibromo-2-chloropyridine, for which no such application has been documented.

Drug Discovery Use
Supporting evidence
Reported as intermediate for p38 MAP kinase inhibitors; comparator lacks documented use.
Literature citation provides application-specific procurement rationale for this scaffold.
Exact synthetic role not detailed in abstract.
Medicinal Chemistry Kinase Inhibitor Drug Discovery

3,5-Dibromo-2-chloro-6-methylpyridine: Key Applications


Kinase Inhibitor Scaffold Synthesis

Procure 3,5-Dibromo-2-chloro-6-methylpyridine as a direct building block for synthesizing 3,4-dihydropyrido[3,2-d]pyrimidone-based p38 MAP kinase inhibitors [1]. This specific application is validated by its citation in the peer-reviewed medicinal chemistry literature, distinguishing it from other polyhalogenated pyridine alternatives [1].

Unsymmetrical 2-Arylpyridine Ligand Synthesis

Utilize this compound for the stepwise, regioselective synthesis of complex 2-arylpyridines via sequential Pd-catalyzed direct arylation and Suzuki-Miyaura coupling [2]. The differentiated reactivity of the C2-Cl, C3-Br, and C5-Br bonds, influenced by the C6-methyl group, is critical for achieving the desired substitution pattern [2], . This makes it a superior choice over more symmetrical and less expensive polyhalogenated pyridines for specific ligand design.

Agrochemical Lead Generation

Use 3,5-Dibromo-2-chloro-6-methylpyridine as a versatile starting material for generating libraries of novel agrochemical candidates [3]. Its predicted high lipophilicity (LogP ~3.57) [4] is a favorable property for designing compounds intended to penetrate plant cuticles or insect exoskeletons, providing a potential advantage over less lipophilic pyridine cores.

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor scaffold synthesis
Documented use in medicinal chemistry literature
Literature-supported intermediate selection
Unsymmetrical 2-arylpyridine ligand synthesis
Differentiated C2-Cl, C3-Br, C5-Br reactivity
Sequential coupling regioselectivity review
Agrochemical candidate library synthesis
Predicted lipophilicity for membrane penetration
Physicochemical property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-2-chloro-6-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.